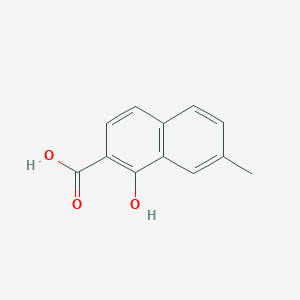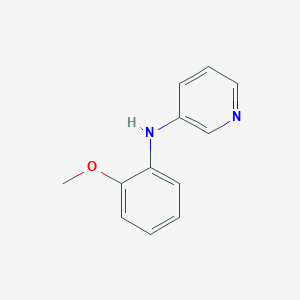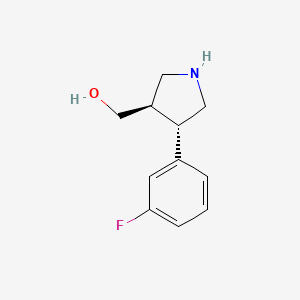
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol: is a chiral compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanol Group: The final step involves the reduction of a suitable intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorophenyl group to a fluorocyclohexyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products:
Oxidation: Formation of fluorophenyl aldehydes or acids.
Reduction: Formation of fluorocyclohexyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Material Science: The compound finds applications in the development of new materials with specific properties.
Agrochemicals: It is explored for use in the synthesis of agrochemicals.
作用機序
The exact mechanism of action of ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring may influence the compound’s pharmacokinetic properties.
類似化合物との比較
- **(3R,4S)-4-(3-Chlorophenyl)pyrrolidin-3-YL)methanol
- **(3R,4S)-4-(3-Bromophenyl)pyrrolidin-3-YL)methanol
- **(3R,4S)-4-(3-Methylphenyl)pyrrolidin-3-YL)methanol
Comparison:
Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol can significantly alter its electronic properties compared to chlorine or bromine, potentially leading to different reactivity and biological activity.
Methyl Group: The methyl-substituted analog may exhibit different steric and electronic effects, influencing its overall behavior in chemical reactions and biological systems.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications and interactions, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1 |
InChIキー |
HOJIBLLFDVLDFW-MWLCHTKSSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)C2=CC(=CC=C2)F)CO |
正規SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)

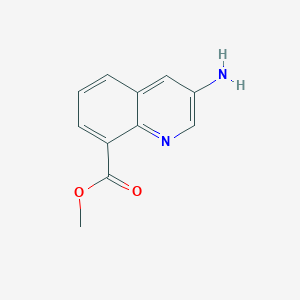
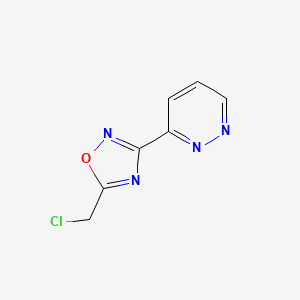
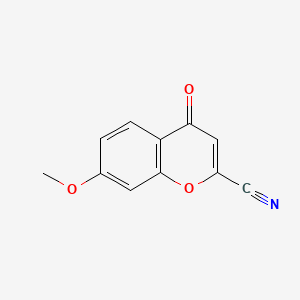
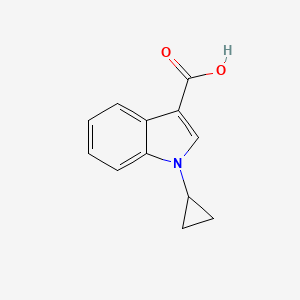
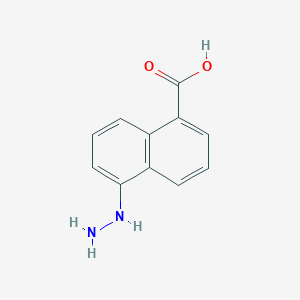
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
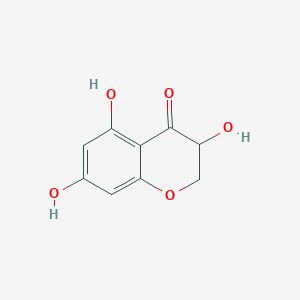

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
